molecular formula C15H14FN3O B2955251 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide CAS No. 2415569-72-9

6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2955251
CAS No.: 2415569-72-9
M. Wt: 271.295
InChI Key: ULADTTXLSZCYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has shown promising results in pre-clinical studies, and researchers are exploring its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide involves the inhibition of PARP activity. PARP is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage, ultimately resulting in cell death. Inflammatory cytokine production is also inhibited by this compound, which may contribute to its potential use in the treatment of inflammatory diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide in lab experiments is its high potency and selectivity for PARP inhibition. This compound has also shown good pharmacokinetic properties, making it an attractive candidate for further development. However, one limitation of this compound is its relatively high cost compared to other PARP inhibitors. Additionally, further studies are needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for research on 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the potential side effects of this compound and to optimize dosing regimens. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide involves the reaction of cyclopropylamine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-cyano-4,6-dimethylpyridine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product. This synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cancer cell death. This compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the production of inflammatory cytokines.

Properties

IUPAC Name

6-cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-9-2-5-11(6-12(9)16)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULADTTXLSZCYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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